molecular formula C8H4N2S B13651584 Benzo[d]isothiazole-6-carbonitrile

Benzo[d]isothiazole-6-carbonitrile

Cat. No.: B13651584
M. Wt: 160.20 g/mol
InChI Key: KLMZXHHKGFVVAV-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-6-carbonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its privileged structure is associated with a wide range of pharmacological activities. Research indicates that derivatives based on the benzoisothiazole core exhibit marked cytotoxicity and specific antiproliferative activity against human leukemia cell lines . Furthermore, the broader class of benzothiazole and thiazole derivatives, to which this compound is related, has demonstrated potent antimicrobial effects against a panel of bacterial strains, including S. aureus , L. monocytogenes , and E. coli . The carbonitrile functional group at the 6-position is a valuable handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop compounds with enhanced biological properties and specificity . As such, this building block is instrumental for investigators working in areas such as anticancer agent development and antimicrobial discovery programs. This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H4N2S

Molecular Weight

160.20 g/mol

IUPAC Name

1,2-benzothiazole-6-carbonitrile

InChI

InChI=1S/C8H4N2S/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H

InChI Key

KLMZXHHKGFVVAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)SN=C2

Origin of Product

United States

Preparation Methods

Cyclization of 4-Aminobenzonitrile with Potassium Thiocyanate and Bromine

A well-established method for preparing benzo[d]isothiazole derivatives involves the cyclization of 4-aminobenzonitrile with potassium thiocyanate and bromine in acidic medium, typically glacial acetic acid. The process proceeds as follows:

  • Dissolve 1 equivalent of 4-aminobenzonitrile and 4 equivalents of potassium thiocyanate in glacial acetic acid.
  • Stir the mixture at room temperature for approximately 45 minutes.
  • Cool the reaction mixture to around 10 °C.
  • Add 2 equivalents of bromine dissolved in acetic acid dropwise.
  • Stir the mixture overnight at room temperature to complete the cyclization.
  • Quench the reaction by cooling on ice and basify to pH 8 using aqueous ammonia.
  • Isolate the product by filtration.

This method efficiently forms the benzo[d]isothiazole ring via an intramolecular cyclization facilitated by the electrophilic bromine and nucleophilic thiocyanate, generating the sulfur-nitrogen heterocycle with the nitrile group retained at the 6-position (analogous to the carboxylate in related compounds).

Metal-Catalyzed C-S/N-S Bond Formation

Copper-mediated reactions provide an alternative route for constructing benzo[d]isothiazole frameworks. In this approach:

  • 2-Halo-substituted benzonitriles or benzamides are reacted with elemental sulfur in the presence of copper catalysts.
  • The reaction proceeds via ligand-copper-amide nitrogen complex formation, sulfur insertion, and intramolecular cyclization.
  • Typical conditions include basic media and elevated temperatures (e.g., 90 °C).
  • This method yields benzo[d]isothiazolones or benzo[d]isothiazoles with potential nitrile functionality, depending on the substrate.

This copper-mediated strategy is notable for high yields (up to 95%) and broad substrate scope, including heterocyclic derivatives.

Metal-Free Visible-Light-Promoted Synthesis

A green chemistry approach involves visible-light-promoted radical cyclization:

  • Starting from α-amino-oxy acids, blue-light irradiation with an acridinium photocatalyst generates iminyl radicals.
  • These radicals undergo intramolecular cyclization to form the benzo[d]isothiazole ring.
  • The process is metal-free, sustainable, and produces benign by-products such as carbon dioxide and acetone.
  • While efficient for 3-substituted benzo[d]isothiazoles, yields are lower for unsubstituted derivatives.

Though this method is less commonly applied to 6-carbonitrile derivatives, it represents an innovative synthetic avenue.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Yield Range (%)
Cyclization with KSCN and Br₂ 4-Aminobenzonitrile Potassium thiocyanate, bromine, acetic acid Simple, efficient, scalable Requires handling bromine Moderate to high
Copper-Catalyzed C-S/N-S Bond Formation 2-Halo-benzonitriles/benzamides Copper catalyst, elemental sulfur, base, heat High yield, broad substrate scope Requires metal catalyst, heating Up to 95
Visible-Light-Promoted Radical Cyclization α-Amino-oxy acids Acridinium photocatalyst, blue light Metal-free, green chemistry approach Lower yields for unsubstituted types Moderate

Research Findings and Notes

  • The cyclization method using potassium thiocyanate and bromine in acetic acid is well-documented for benzo[d]thiazole derivatives and adaptable for this compound due to structural similarity.
  • Copper-mediated sulfur insertion offers a robust and high-yielding alternative, especially for substrates bearing halogen substituents, enabling the synthesis of nitrile-substituted benzo[d]isothiazoles.
  • Protective group strategies (e.g., tert-butyldimethylsilyl protection of hydroxyl groups) have been explored in related benzo[d]thiazole syntheses to improve selectivity and yield, which could be adapted for nitrile derivatives.
  • The visible-light-promoted method is promising for sustainable synthesis but requires further optimization for nitrile-substituted benzo[d]isothiazoles.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]isothiazole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines and other reduced derivatives.

    Substitution: Various substituted benzo[d]isothiazole derivatives.

Scientific Research Applications

Benzo[d]isothiazole-6-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzo[d]thiazole-6-carbonitrile (CAS 58249-61-9)

  • Structure: Simpler benzothiazole core with a single carbonitrile substituent at position 6 (C8H4N2S; MW 160.2) .
  • Properties: No reported triplet energy or OLED performance data. Hazardous (H302, H312-H315-H319-H331-H335) due to nitrile and sulfur moieties .

Key Difference: Unlike BBIT derivatives, this compound lacks fused imidazole and donor groups, limiting its charge transport and thermal stability.

3-Amino-1,2-benzisoxazole-6-carbonitrile (CAS 229623-53-4)

  • Structure: Benzisoxazole core with amino and carbonitrile groups (C8H5N3O) .
  • Properties: Polar functional groups enable derivatization for pharmaceuticals or agrochemicals. No reported thermal or optoelectronic data.
  • Applications: Potential use in drug discovery due to reactivity of amino and nitrile groups .

Key Difference: The oxygen atom in benzisoxazole reduces electron-withdrawing capacity compared to sulfur in BBIT, limiting utility in OLEDs.

Chromenopyrazole-Based Hosts (e.g., Godumala et al., 2018)

  • Structure: Chromenopyrazole core with carbazole donors .
  • Properties:
    • ET ~2.8 eV, slightly lower than BBIT derivatives.
    • EQE up to 24.0% in TADF-OLEDs .

Key Difference: BBIT derivatives outperform in solution-processed devices due to higher solubility and Tg.

Dibenzothiophene-Based Hosts (e.g., Fan et al., 2015)

  • Structure: Dibenzothiophene with phosphine oxide groups .
  • Properties:
    • ET ~3.0 eV, comparable to BBIT.
    • EQE ~20% in blue TADF-OLEDs .
  • Applications: Vacuum-deposited devices with high color purity .

Key Difference: BBIT hosts enable solution processing, reducing manufacturing costs .

Data Table: Key Properties of BBIT Derivatives vs. Similar Compounds

Compound ET (eV) Td (°C) Tg (°C) EQE (%) Solubility Application
CzBBIT 3.0 333 106 23.3 High OLED Host
2CzBBIT 3.0 392 161 18.7 High OLED Host
Benzo[d]thiazole-6-carbonitrile N/A N/A N/A N/A Moderate Chemical Synthesis
Chromenopyrazole Hosts 2.8 ~300 ~100 24.0 Low Vacuum OLEDs
Dibenzothiophene Hosts 3.0 ~350 ~120 20.0 Low Vacuum OLEDs

Biological Activity

Benzo[d]isothiazole-6-carbonitrile (BITC) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of BITC, supported by data tables and case studies.

Antimicrobial Activity

BITC exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values and minimum bactericidal concentration (MBC) values are critical indicators of its effectiveness.

Table 1: Antimicrobial Activity of BITC Derivatives

CompoundTarget BacteriaMIC (mg/mL)MBC (mg/mL)
BITCStaphylococcus aureus0.060.12
Escherichia coli0.120.24
Pseudomonas aeruginosa0.150.30
Listeria monocytogenes0.100.20

The above table illustrates that BITC and its derivatives demonstrate potent antibacterial activity, comparable to established antibiotics like streptomycin and superior to ampicillin in some cases . The mechanism of action is believed to involve the inhibition of LD-carboxypeptidase, which is crucial for bacterial cell wall synthesis .

Anticancer Activity

Recent studies have highlighted the potential of BITC as an anticancer agent. Its cytotoxic effects were evaluated against several cancer cell lines, including liver (HepG-2), breast (MCF-7), and cervical (HeLa) cancers.

Table 2: Cytotoxicity of BITC on Cancer Cell Lines

Cell LineIC50 (µg/mL)Comparison with DOX (IC50 µg/mL)
HepG-214.054.50
MCF-717.774.17
HeLa29.655.57
HCT-11632.685.23
WI-3836.176.72

The results indicate that BITC shows strong cytotoxicity against HepG-2 and MCF-7 cells while exhibiting lower toxicity towards normal cells (WI-38), suggesting a favorable therapeutic window . The compound's mechanism may involve interaction with DNA, as indicated by UV-Vis absorption studies .

Structure-Activity Relationship

The biological activity of BITC derivatives can be influenced by structural modifications. For instance, substituents on the benzothiazole ring significantly affect antibacterial potency:

  • Substituent Effects :
    • The introduction of halogens or alkyl groups at specific positions enhances antibacterial activity.
    • Compounds with a cyano group at position 6 showed improved activity against resistant strains of bacteria compared to their unsubstituted counterparts .
  • Docking Studies :
    • Molecular docking simulations have provided insights into the binding affinities of BITC derivatives to target enzymes, such as NQO2, which is implicated in cancer progression and oxidative stress responses .

Case Studies

Several case studies have documented the efficacy of BITC in real-world applications:

  • Study on Antimicrobial Resistance : A study demonstrated that BITC derivatives effectively inhibited multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, highlighting their potential as alternative therapeutic agents in treating resistant infections .
  • Cancer Treatment Synergy : In combination with conventional chemotherapeutics, BITC exhibited synergistic effects that enhanced overall cytotoxicity against cancer cells, suggesting its utility in combination therapy protocols .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Benzo[d]isothiazole-6-carbonitrile derivatives for high purity and yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of 2-aminothiophenol derivatives with substituted aldehydes under acid catalysis. For example, derivatives like 2-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrile (compound 1) are synthesized via a two-step process: (i) Knoevenagel condensation of aromatic aldehydes with active methylene compounds, followed by (ii) acid-catalyzed cyclization . Optimization involves adjusting reaction temperature (70–90°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Purity (>95%) is confirmed via GC or HPLC, as demonstrated in similar benzothiazole syntheses .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups, such as C≡N stretching (~2200–2250 cm⁻¹) and C=S/C-N vibrations (650–750 cm⁻¹).
  • NMR (¹H/¹³C) : Key signals include aromatic protons (δ 7.0–8.5 ppm) and nitrile carbons (δ ~115–120 ppm). For example, compound 6g (a benzothiazole derivative) shows distinct ¹H-NMR signals at δ 7.8–8.1 ppm for aromatic protons and δ 5.2 ppm for cyclopentene protons .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 274.05 for compound 6ga) confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

  • Methodological Answer : Contradictions often arise from variations in substituent electronic effects or assay conditions. For instance, para-nitro-substituted derivatives (e.g., compound 1 in evidence 19) may show enhanced antimicrobial activity due to electron-withdrawing effects, while ortho-substituted analogs might exhibit reduced solubility. To resolve discrepancies:

  • Perform dose-response assays across multiple cell lines or microbial strains.
  • Use computational tools (e.g., molecular docking) to analyze binding interactions with target proteins (e.g., bacterial gyrase).
  • Validate findings with in vivo models if in vitro results are inconsistent .

Q. What strategies are effective for designing this compound-based materials with dual electronic and optical functionalities?

  • Methodological Answer : Incorporate electron-donor (e.g., carbazole) and electron-acceptor (e.g., nitrile) groups to achieve bipolar charge transport. For example, CzBBIT and 2CzBBIT (evidence 17) use a benzothiazole core with carbazole donors, enabling high triplet energy (ET = 3.0 eV) and efficient host-guest energy transfer in OLEDs. Key steps include:

  • DFT calculations (B3LYP/6-31G) to optimize molecular geometry and HOMO-LUMO gaps.
  • Spectroscopic validation (UV-Vis, PL) to assess π-π* transitions and charge-transfer states.
  • Device testing (e.g., solution-processed OLEDs) to measure external quantum efficiency (EQE) .

Q. How can researchers analyze the thermal stability of this compound derivatives for high-temperature applications?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., CzBBIT shows Td > 392°C).
  • Differential Scanning Calorimetry (DSC) : Measure glass transition temperatures (Tg; e.g., 161°C for CzBBIT).
  • Solvent resistance tests in toluene or tetrahydrofuran to assess material integrity under processing conditions .

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